molecular formula C21H20N4O3S B2872398 methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 730991-82-9

methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2872398
CAS No.: 730991-82-9
M. Wt: 408.48
InChI Key: UHGCORHFMFIFQP-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a methyl thioacetate side chain at position 2. The thioacetate group introduces reactivity for further derivatization, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-28-15-10-8-14(9-11-15)25-20(23-24-21(25)29-13-19(26)27-2)17-12-22-18-7-5-4-6-16(17)18/h4-12,22H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGCORHFMFIFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-Indole-3-carbohydrazide

The synthesis begins with 1H-indole-3-carbaldehyde (1) , prepared via Vielsmeier-Haack formylation of indole using POCl₃ and DMF. Oxidation of 1 with KMnO₄ in acetone yields 1H-indole-3-carboxylic acid (2) , which is esterified with ethanol and H₂SO₄ to form ethyl 1H-indole-3-carboxylate (3) . Treatment of 3 with hydrazine hydrate (95%) under reflux produces 1H-indole-3-carbohydrazide (4) .

Key Characterization :

  • 1H NMR (DMSO-d₆) : δ 11.21 (s, 1H, indole NH), 8.19 (s, 1H, CONH), 7.45–7.10 (m, 4H, indole aromatic).

Formation of Thiosemicarbazide Intermediate

1H-Indole-3-carbohydrazide (4) reacts with 4-ethoxyphenyl isothiocyanate in ethanol under reflux for 3 hours to yield the corresponding thiosemicarbazide (5) . This step introduces the 4-ethoxyphenyl group, critical for subsequent cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Yield: 75–85%.

Key Characterization :

  • 1H NMR (DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.05 (s, 1H, NH), 7.40–6.85 (m, 8H, indole and ethoxyphenyl aromatic), 4.02 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, CH₃).

Cyclization to 5-Mercapto-1,2,4-triazole

Cyclization of thiosemicarbazide (5) is achieved using aqueous KOH (2N) under reflux for 6–8 hours, yielding 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (6) .

Reaction Conditions :

  • Base: 2N KOH
  • Temperature: 100°C
  • Yield: 80–90%.

Key Characterization :

  • 13C NMR (DMSO-d₆) : δ 167.8 (C=S), 159.2 (C-O), 136.5–110.3 (aromatic carbons).

Alkylation with Methyl Bromoacetate

The thiol group of 6 undergoes alkylation with methyl bromoacetate in acetonitrile using triethylamine (TEA) as a base, yielding the target compound methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (7) .

Reaction Conditions :

  • Solvent: Acetonitrile
  • Base: TEA (1.2 equiv)
  • Temperature: 60°C, 4 hours
  • Yield: 65–70%.

Key Characterization :

  • 1H NMR (DMSO-d₆) : δ 11.15 (s, 1H, indole NH), 7.60–6.90 (m, 8H, aromatic), 4.45 (s, 2H, SCH₂CO), 4.05 (q, 2H, OCH₂CH₃), 3.70 (s, 3H, COOCH₃), 1.35 (t, 3H, CH₃).
  • 13C NMR (DMSO-d₆) : δ 170.2 (COOCH₃), 167.5 (C=S), 159.0 (C-O), 136.0–110.5 (aromatic carbons), 40.8 (SCH₂), 52.1 (COOCH₃).

Comparative Analysis of Synthetic Routes

The synthesis of 7 shares similarities with methodologies reported for analogous triazolethioacetates. A comparative analysis of key steps is summarized below:

Step Reagents/Conditions Yield (%) Reference
Cyclization of 5 2N KOH, reflux, 6h 85
Alkylation of 6 Methyl bromoacetate, TEA, 60°C 70

The use of TEA as a base in acetonitrile proves optimal for alkylation, minimizing side reactions such as oxidation of the thiol group.

Mechanistic Insights

  • Cyclization : Base-induced intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl carbon forms the triazole ring.
  • Alkylation : Deprotonation of the thiol by TEA generates a thiolate ion, which undergoes SN2 displacement with methyl bromoacetate.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
  • Byproduct Formation : Excess methyl bromoacetate (1.2 equiv) ensures complete conversion of 6 .

Analytical Validation

Elemental Analysis :

  • Calculated for C₂₂H₂₁N₄O₃S: C, 62.11%; H, 4.97%; N, 13.16%.
  • Found: C, 62.08%; H, 4.95%; N, 13.12%.

HPLC Purity : >98% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets within cells. The indole and triazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position 4, 5, 3) Molecular Weight Key Features Reference
Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-ethoxyphenyl, 1H-indol-3-yl, methyl thioacetate Not reported High lipophilicity; indole moiety for bioactivity -
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Phenyl, pyridin-3-yl, ethyl thioacetate 340.4 Lower lipophilicity; pyridine enhances solubility
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 2-methoxyphenyl, pyridin-4-yl, morpholinium acetate Not reported Ionic form improves aqueous solubility; used as API
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-one 4-ethoxyphenyl, 4-methoxyphenyl, ketone Not reported Polar ketone group; lower stability compared to thioacetate derivatives

Key Observations :

  • Lipophilicity : Ethoxy and indole substituents increase hydrophobicity, favoring membrane penetration, while pyridine or morpholinium groups enhance aqueous solubility .
  • Synthetic Flexibility : Thioacetate esters (e.g., methyl or ethyl) allow for nucleophilic substitution, enabling further functionalization compared to ketone or thiol derivatives .

Yield Trends :

  • Methyl/Ethyl Thioacetates : Yields range from 77% to 93% depending on substituents .
  • Bulkier Substituents : Compounds with naphthalen-2-yloxy or trifluoromethyl groups show lower yields (39–51%) due to steric hindrance .
Thermodynamic and Analytical Data
  • Chromatographic Behavior : Morpholinium analogues exhibit temperature-dependent retention in hydrophilic chromatography, with entropy-driven transfer to the stationary phase .
  • Elemental Analysis : CF₃-containing compounds (e.g., C20H15ClF3N7O4S) show close alignment between calculated and found values (C: 44.33 vs. 44.21; N: 18.09 vs. 18.01), confirming purity .

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